5-Bromo-2-methoxypyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxypyridine-3-boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a bromine atom and a methoxy group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry and material science, due to its versatility in forming carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyridine-3-boronic acid typically involves the bromination of 2-methoxypyridine followed by borylation. One common method includes:
Bromination: 2-Methoxypyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typical solvents for these reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used extensively in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are key intermediates in the production of various organic molecules.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry:
Mechanism of Action
The primary mechanism of action for 5-Bromo-2-methoxypyridine-3-boronic acid in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the aryl or vinyl halide.
Comparison with Similar Compounds
5-Bromopyridine-3-boronic acid: Similar structure but lacks the methoxy group, which can influence its reactivity and selectivity in cross-coupling reactions.
2-Methoxypyridine-5-boronic acid: Similar structure but with the boronic acid group at a different position, affecting its chemical properties and applications.
Uniqueness: 5-Bromo-2-methoxypyridine-3-boronic acid is unique due to the presence of both the bromine and methoxy groups, which provide distinct electronic and steric properties. These features enhance its utility in selective cross-coupling reactions and make it a valuable building block in organic synthesis .
Properties
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMPFSRSIJTVLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629627 |
Source
|
Record name | (5-Bromo-2-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850864-59-4 |
Source
|
Record name | B-(5-Bromo-2-methoxy-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850864-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Bromo-2-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.